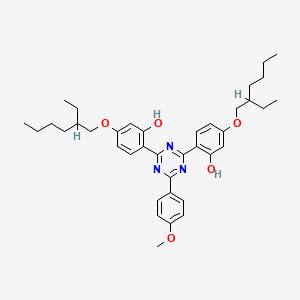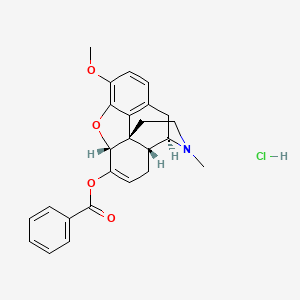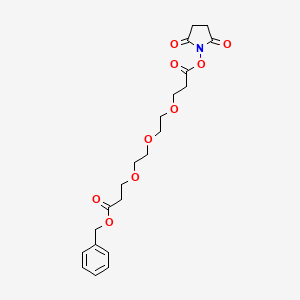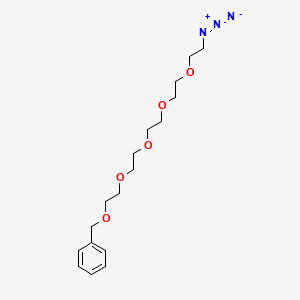![molecular formula C20H23N3O3 B606094 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One CAS No. 1883429-21-7](/img/structure/B606094.png)
4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One” has a molecular formula of C20H23N3O3 and a molecular weight of 353.4 g/mol . It is also known by other names such as BI-7273 and CHEMBL3823478 .
Molecular Structure Analysis
The compound has a complex structure with a naphthyridinone core and a dimethylamino group attached to a dimethoxyphenyl group . The InChI string for the compound isInChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved information.科学的研究の応用
Inhibition of BRD9 Bromodomain
BI-7273 is a potent inhibitor of the BRD9 bromodomain . It binds to the bromodomain of BRD9 with a dissociation constant (Kd) of 15.4 nM and an IC50 of 19 nM . This makes it a valuable tool in research for understanding the role of BRD9 in various biological processes and diseases.
Cancer Therapeutics
BI-7273 has shown potential in cancer therapeutics, particularly in the treatment of acute myeloid leukemia (AML) . It selectively limits the proliferation of AML cells and prevents the activation of the MYC oncogene .
Targeting SWI/SNF Complexes
BI-7273 is used in research targeting SWI/SNF complexes in cancer . These complexes are a prominent feature in cancer, making them attractive targets for therapeutic intervention . BI-7273, as a BRD9 inhibitor, can disrupt the activity of these complexes .
Study of Epigenetics
Given its role in inhibiting BRD9, a protein involved in reading chromatin, BI-7273 is useful in the study of epigenetics . It can help researchers understand how changes in the packaging of DNA influence gene expression and contribute to disease.
Development of PROTACs
BI-7273 has been used in the development of Proteolysis-targeting chimeras (PROTACs) . These are drugs designed to degrade specific proteins in the cell. By linking BI-7273 to an E3 ligase-binding moiety, researchers can promote the degradation of BRD9 .
Understanding MYC Transcriptional Programs
BI-7273 has been used to study the MYC transcriptional programs in AML cells . AML cells depend on BRD9 to sustain the expression of the MYC oncogene and MYC transcriptional programs . Therefore, BI-7273 can provide insights into how these programs contribute to AML.
作用機序
Target of Action
BI-7273 is a potent dual inhibitor of BRD7 and BRD9 , two proteins that contain a single acetyl-lysine reader bromodomain and are components of the chromatin remodeling SWI/SNF BAF complex . The IC50 values for BRD7 and BRD9 are 117 nM and 19 nM respectively .
Mode of Action
BI-7273 binds with high affinity to BRD9 and BRD7 . This binding inhibits the function of these proteins, disrupting the activity of the SWI/SNF BAF complex . This complex plays a crucial role in chromatin remodeling, which is a key process in regulating gene expression .
Biochemical Pathways
The SWI/SNF BAF complex, of which BRD7 and BRD9 are components, is one of four mammalian chromatin remodeling complexes . By inhibiting BRD7 and BRD9, BI-7273 disrupts the function of this complex, potentially affecting a wide range of genes and biochemical pathways .
Pharmacokinetics
BI-7273 has good ADME parameters, making it suitable for both in vitro and in vivo experiments . It has good oral bioavailability and has shown moderate to high absorptive permeability . The compound also has a logP value of 2.0, indicating its lipophilicity .
Result of Action
The inhibition of BRD7 and BRD9 by BI-7273 disrupts the function of the SWI/SNF BAF complex . This can lead to changes in gene expression, potentially affecting a wide range of cellular processes . For example, BRD9 has been shown to be required for the proliferation of acute myeloid leukemia (AML) cells .
Action Environment
The action of BI-7273 can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as pH and the presence of other substances in the environment . .
特性
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One | |
Q & A
Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?
A: BI-7273 is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, BI-7273 disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, BI-7273 has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of BI-7273. []
Q2: How does the efficacy of BI-7273 differ between gastric cancer cells with varying BRD9 expression levels?
A: Research indicates that BI-7273 exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to BI-7273 compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that BI-7273 might be particularly effective in targeting cancers with high BRD9 expression.
Q3: Can BI-7273 enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?
A: Studies using MGC-803 cells suggest that BI-7273 can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []
Q4: What are the structural characteristics of BI-7273?
A: BI-7273 is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how BI-7273 interacts with the binding pocket of the BRD9 bromodomain. [, ]
Q5: Has BI-7273 been tested in in vivo models, and if so, what were the results?
A: Yes, BI-7273 has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for BI-7273 in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)





